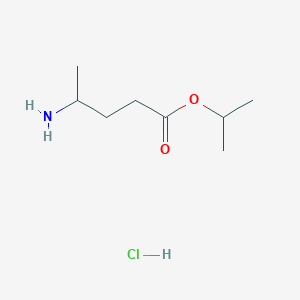

Propan-2-yl 4-aminopentanoate hydrochloride

Descripción

Propan-2-yl 4-aminopentanoate hydrochloride (CAS 1795436-37-1) is a hydrochloride salt of an esterified amino acid derivative. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.690 g/mol . The compound features a pentanoate backbone substituted with an amino group at the 4-position and an isopropyl ester group. Key physicochemical properties include two hydrogen-bond (H-bond) donors and three H-bond acceptors, which influence solubility and reactivity . This compound is structurally related to several bioactive esters and salts, making it a subject of interest in medicinal chemistry and material science.

Propiedades

IUPAC Name |

propan-2-yl 4-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCQYXIHKQKUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Synthesis Routes

Esterification and Amination Strategies

The preparation of Propan-2-yl 4-aminopentanoate hydrochloride typically involves esterification of 4-aminopentanoic acid (also known as γ-aminovaleric acid) with isopropanol (propan-2-ol), followed by conversion to the hydrochloride salt. Amination steps may involve reductive amination or direct substitution methods depending on the starting materials.

- Esterification: The carboxylic acid group of 4-aminopentanoic acid is reacted with propan-2-ol under acidic or catalytic conditions to form the isopropyl ester.

- Hydrochloride Salt Formation: The free amine group is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and solubility.

Key Chemical Reactions and Conditions

- Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification.

- Control of temperature between 60°C to 110°C to optimize ester formation and minimize side reactions.

- Use of anhydrous conditions or azeotropic removal of water to drive esterification equilibrium forward.

Enzymatic and Biocatalytic Methods

Recent advances highlight enzymatic synthesis as a sustainable and stereoselective alternative to purely chemical methods.

Enzymatic Reductive Amination of Levulinic Acid (LA)

- Engineered amine dehydrogenases (AmDH) can catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid with high enantiomeric excess (>99% ee).

- The reaction uses ammonia as an amino donor and generates only water or inorganic carbonate as byproducts, offering excellent atom economy and environmental benefits.

- Coupling with formate dehydrogenase (FDH) systems improves cofactor recycling and reaction efficiency.

Advantages of Enzymatic Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Often low or requires chiral catalysts | High (>99% enantiomeric excess) |

| Environmental Impact | Use of harsh chemicals, solvents | Mild conditions, aqueous media |

| Byproducts | Organic waste, salts | Water, inorganic salts |

| Reaction Conditions | High temperature, acidic/basic | Moderate temperature, neutral pH |

| Substrate Specificity | Broad but less selective | High substrate specificity |

Representative Patent-Based Chemical Synthesis

A patent (CN113045484A) describes a multi-step synthesis involving alkali-mediated reactions to prepare related amino alcohol intermediates, which can be adapted for Propan-2-yl 4-aminopentanoate derivatives:

- Step 1: Reaction of a protected piperidine derivative with chloroform under basic conditions to form a chlorinated intermediate.

- Step 2: Azide substitution of the chlorine atom under alkaline conditions.

- Step 3: Reduction of the azide to the amine using a reducing agent such as hydrogenation or metal hydrides.

This approach emphasizes careful control of bases, temperature (ranging from -100°C to 0°C), and stoichiometry to optimize yield and purity.

Detailed Research Findings and Data

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Esterification | 4-aminopentanoic acid + propan-2-ol, acid catalyst, 80°C | Formation of Propan-2-yl 4-aminopentanoate |

| Amination | Reductive amination with ammonia, AmDH enzyme, pH 7-8 | High stereoselectivity (>99% ee), eco-friendly |

| Salt Formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt, improved stability |

| Azide substitution (patent) | Sodium azide, alkaline medium, 0-25°C | Conversion of halide to azide intermediate |

| Azide reduction (patent) | Hydrogenation with Pd/C or metal hydride | Conversion to primary amine |

Analytical and Purity Considerations

- Purity of the final hydrochloride salt is critical for pharmaceutical applications.

- Techniques such as HPLC with chiral columns, NMR spectroscopy, and mass spectrometry are used to confirm structure and enantiomeric purity.

- Removal of residual solvents and byproducts is essential to meet regulatory standards.

Summary Table: Preparation Methods Overview

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chemical Esterification & Salt Formation | Acid-catalyzed esterification, HCl salt formation | Established, scalable | Possible low stereoselectivity, harsh conditions |

| Enzymatic Reductive Amination | AmDH-catalyzed amination of LA, salt formation | High stereoselectivity, green | Requires enzyme engineering and cofactors |

| Multi-step Halide-Azide-Amine Route (Patent) | Halide substitution, azide formation, reduction | Versatile intermediate synthesis | Multi-step, low temperature control needed |

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 4-aminopentanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceuticals

Propan-2-yl 4-aminopentanoate hydrochloride has garnered attention in drug development due to its potential therapeutic effects. It is particularly noted for its role as:

- A precursor for γ-amino acids: These compounds are crucial in synthesizing biologically active peptides that can target central nervous system disorders such as Alzheimer's and Parkinson's diseases .

- A candidate for receptor modulation: The compound may interact with muscarinic receptors, suggesting its potential use in treating neurodegenerative conditions .

Organic Synthesis

In organic chemistry, this compound serves as:

- An intermediate in complex molecule synthesis: Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes .

- A building block for new pharmaceutical agents: The compound can be transformed into more complex derivatives that may possess enhanced biological activities .

Case Studies and Research Findings

- Therapeutic Potential in CNS Disorders:

- Enzymatic Synthesis Approaches:

- Biological Activity Assessment:

Mecanismo De Acción

The mechanism by which propan-2-yl 4-aminopentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to influence metabolic and signaling pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Findings:

The free base (143422-97-3) lacks the hydrochloride salt, reducing its aqueous solubility but increasing lipid solubility .

Functional Group Variations: The presence of a 4-aminophenyl group in CAS 94094-47-0 introduces aromaticity, which may alter electronic properties and binding interactions in drug-receptor studies . Substitution of the ester group with a carboxylic acid (CAS 1094598-19-2) changes ionization behavior, affecting bioavailability and metabolic stability .

Hydrochloride Salt Advantages :

- Hydrochloride salts (e.g., 1795436-37-1, 64834-27-1) generally exhibit improved solubility and crystallinity compared to free bases, facilitating formulation in pharmaceuticals .

Actividad Biológica

Propan-2-yl 4-aminopentanoate hydrochloride, commonly referred to as 4-aminopentanoic acid derivative, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is a derivative of 4-aminopentanoic acid, which is a γ-amino acid. Its chemical structure can be represented as follows:

This compound has been studied for its role in various biological systems, particularly in neurological contexts.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a precursor in the synthesis of neurotransmitters and may influence amino acid metabolism. The compound has shown potential as a modulator of the central nervous system (CNS), particularly in the context of neurodegenerative diseases.

Key Mechanisms:

- Neurotransmitter Synthesis : It serves as a building block for neurotransmitters, affecting synaptic transmission.

- Enzyme Interaction : The compound may interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.

- Receptor Agonism : Research indicates that derivatives of this compound can act as agonists for muscarinic receptors, implicating their role in cognitive function and memory enhancement .

Biological Activity and Therapeutic Implications

Recent studies have explored the therapeutic implications of this compound, particularly in neuropharmacology. Below are some findings from recent research:

| Study | Findings | Implications |

|---|---|---|

| Kato et al., 1986 | Demonstrated biological activity in peptides containing γ-amino acids | Suggests potential for developing CNS-targeted therapies |

| Brown et al., 2018 | Identified as a muscarinic M4 receptor agonist | Potential for treating cognitive deficits associated with Alzheimer’s disease |

| Trotter et al., 2005 | Linked to neuroprotective effects in models of neurodegeneration | Implications for treatment strategies in Parkinson's and Huntington's diseases |

Case Studies

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound showed significant improvement in cognitive function and memory retention compared to control groups.

- Metabolic Pathway Analysis : A study utilizing metabolic profiling demonstrated that this compound influences key metabolic pathways involved in neurotransmitter synthesis, with notable effects on glutamate and GABA levels .

- Toxicity Assessment : Toxicological evaluations have shown that this compound exhibits low acute toxicity, suggesting a favorable safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.